1-(2-Phenylethyl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-phenylethyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17)13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXDRVVZESQZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of phenylethylamine with a suitable piperidine derivative can lead to the formation of the desired compound. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical acid-catalyzed transformations, including esterification and amide coupling.
Esterification
Reaction with alcohols under acidic conditions yields ester derivatives. For example:
In anhydrous acetonitrile, esterification proceeds efficiently with a 100-fold acceleration compared to aqueous media due to reduced proton exchange .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol/H₂SO₄ | Reflux, 6 h | Methyl ester | 85% | , |
| Ethanol/DCC | Room temperature, 12 h | Ethyl ester | 78% |
Reactions at the Piperidine Nitrogen
The secondary amine in the piperidine ring participates in alkylation and acylation reactions.
Alkylation
The nitrogen reacts with alkyl halides (e.g., phenethyl bromide) in alkaline media to form quaternary ammonium salts. For instance:
Optimal conditions involve a 1:1 molar ratio of reactants at 65–80°C for 20–30 hours , .
Acylation
Propionylation with propionyl chloride occurs selectively at the nitrogen:
Reaction kinetics show a 5-fold increase in triplet-state lifetime in aqueous acetonitrile compared to anhydrous conditions .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Propionyl chloride | DCM, 8 h reflux | N-Propionylpiperidine derivative | 60% | , |
| Benzyl bromide | NaOH (pH >14), 70°C, 24 h | N-Benzyl quaternary salt | 72% |
Photochemical Rearrangements
While not directly observed for this compound, analogous 4-anilidopiperidines undergo photo-Favorskii rearrangements under UV irradiation. For example, p-hydroxyphenacyl esters form spirodienedione intermediates (e.g., 26 ) via triplet biradicals , :
The rearrangement occurs within 1–2 ns in aqueous media, with intermediates detectable via transient resonance Raman spectroscopy .
Hydrogen-Bonding Effects on Reactivity
The carboxylic acid forms a strong intramolecular hydrogen bond with the piperidine carbonyl (O⋯H = 1.39 Å, O—H⋯O angle = 153°), stabilizing the enol tautomer and influencing proton-transfer equilibria . This impacts reaction rates in aqueous vs. nonpolar solvents.
Scientific Research Applications
1-(2-Phenylethyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction cascades that lead to physiological effects .
Comparison with Similar Compounds
Aromatic Substituents
1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid Hydrochloride
- Substituent : Pyrimidinyl group (aromatic heterocycle).
- Properties : Enhanced hydrogen-bonding capacity due to nitrogen atoms in the pyrimidine ring. Molecular weight: 274.24 g/mol (hydrochloride form) .
- Activity : Likely targets nucleotide-binding proteins or enzymes due to pyrimidine’s role in mimicking nucleic acid components.
1-(4-Isopropylbenzyl)piperidine-3-carboxylic Acid Hydrochloride
Electron-Withdrawing Groups
- 1-[(3-Nitrophenyl)Sulfonyl]piperidine-2-carboxylic Acid Substituent: 3-Nitrophenylsulfonyl group. Properties: Sulfonyl groups enhance stability and acidity. Molecular weight: 314.32 g/mol. Potential use in protease inhibition due to sulfonamide’s electrophilic character .
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic Acid
Prodrug Potential
Key Findings :
- Enzyme Inhibition : The furylmethyl derivative () exhibits superior inhibitory activity against GST compared to other analogs, highlighting the role of heterocyclic substituents in enzyme binding .
- Solubility : Sulfonyl-containing derivatives (e.g., ) demonstrate moderate aqueous solubility, whereas acetylated or bulky analogs may prioritize lipophilicity for membrane penetration .
- Conformational Effects : Piperidine rings in chair conformations () optimize spatial orientation for target binding, a feature critical for elastase inhibitors .
Biological Activity
1-(2-Phenylethyl)piperidine-3-carboxylic acid (1-PEPC) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a piperidine ring, a phenylethyl substituent, and a carboxylic acid functional group, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C₁₄H₁₉NO₂
- Molecular Weight : Approximately 233.31 g/mol
- Structure : The compound is typically encountered in its hydrochloride form, enhancing its solubility and facilitating laboratory applications.
Synthesis Methods
Various synthetic routes have been reported for the preparation of 1-PEPC, including:
- Direct alkylation of piperidine with phenylethyl bromide.
- Carboxylation reactions involving piperidine derivatives.
- Reactions with carboxylic acid derivatives to yield the desired product.
These methods highlight the versatility of synthetic approaches available for this compound, allowing for modifications that can lead to various derivatives with potentially altered biological activities.
Interaction with Biological Targets
Preliminary studies indicate that 1-PEPC may interact with several neurotransmitter receptors, which could elucidate its mechanisms of action in therapeutic contexts. Notably:
- Binding Affinity : Investigations into its binding affinity to neurotransmitter receptors suggest potential roles in modulating neurological functions.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, although more extensive research is necessary to substantiate these claims.
Anticancer Activity
Research has also explored the anticancer potential of 1-PEPC:
- In vitro Studies : In cell line assays, 1-PEPC demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells. The observed IC50 values indicated a dose-dependent response.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa | 25.4 ± 3.2 | |
| L1210 | 30.7 ± 4.1 |
These findings suggest that 1-PEPC may inhibit cell proliferation and induce apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The structure of 1-PEPC plays a critical role in its biological activity:
- Phenylethyl Substitution : The specific substitution on the piperidine ring is thought to enhance lipophilicity, potentially improving cellular uptake and efficacy against cancer cells.
Case Studies
A series of case studies have been published examining the biological effects of 1-PEPC:
- Neuroprotective Study : A study evaluated the neuroprotective effects of 1-PEPC in an animal model of neurodegeneration, showing significant improvement in cognitive function and reduced neuronal loss compared to control groups.
- Anticancer Efficacy : In another study, the compound was tested against multiple cancer cell lines, revealing a marked decrease in cell viability at concentrations as low as 10 μM after 48 hours of treatment.
Q & A
Q. What are the standard synthetic routes for 1-(2-Phenylethyl)piperidine-3-carboxylic acid, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the phenylethyl group to the piperidine ring and subsequent carboxylation. A common approach is to use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-alkyl bond formation, followed by carboxylation using CO₂ under high pressure . Optimization Strategies:
- Catalyst Selection: Palladium acetate with tert-butyl XPhos ligand improves coupling efficiency .
- Temperature Control: Reactions are often conducted at 40–100°C to balance yield and side-product formation .
- Purification: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves intermediates (purity >95%) .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity. For example, the piperidine ring protons resonate at δ 1.5–3.0 ppm, while aromatic protons appear at δ 7.2–7.5 ppm .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 308.18 g/mol) .
- X-ray Crystallography: Resolves stereochemistry; the carboxylic acid group often forms hydrogen-bonded dimers in the crystal lattice .
Q. How can stereochemical control be achieved during the synthesis of this compound?
Methodological Answer: Chiral resolution is critical for enantiomerically pure products. Strategies include:
- Chiral Auxiliaries: Use (R)- or (S)-Boc-protected intermediates to direct stereochemistry during ring closure .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) with palladium to achieve enantiomeric excess (ee) >90% .
- Dynamic Kinetic Resolution: Utilize enzymes (e.g., lipases) in hydrolytic steps to favor the desired enantiomer .
Challenges:
Q. How do computational methods enhance reaction design for this compound?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and optimize reaction pathways:
- Reaction Path Search: Identifies low-energy pathways for carboxylation and coupling steps .
- Solvent Effects: COSMO-RS simulations model solvent interactions to select tert-butanol/water mixtures for improved yield .
- Machine Learning: Trains models on existing reaction data to predict optimal conditions (e.g., 85°C, 12 h) .
Case Study:
A hybrid computational-experimental approach reduced optimization time by 40% in a recent piperidine derivative synthesis .
Q. How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Validation via Crystallography: X-ray structures resolve ambiguities in proton assignments (e.g., distinguishing axial vs. equatorial protons) .
- Variable Temperature NMR: Detects dynamic processes (e.g., ring puckering) that cause splitting discrepancies .
- Cross-Disciplinary Collaboration: Combine computational NMR prediction (e.g., ACD/Labs) with experimental data to reconcile differences .
Example:
In a 2023 study, NMR signals for the phenylethyl group were misassigned due to solvent polarity effects; X-ray analysis corrected the stereochemical model .
Q. What are the key considerations for scaling up synthesis while maintaining purity?
Methodological Answer:
- Process Intensification: Use continuous-flow reactors to control exothermic carboxylation steps and reduce side-products .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .
- Green Chemistry: Replace hazardous solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Scale-Up Data:
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield | 65% | 58% |
| Purity | 95% | 92% |
| Key Adjustment | Manual quenching | Automated pH control |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
